molecular formula C18H22OS B8597984 3,3-Dimethyl-5-(2-thienyl)-7-tert-butyl-2,3-dihydrobenzofuran CAS No. 194592-43-3

3,3-Dimethyl-5-(2-thienyl)-7-tert-butyl-2,3-dihydrobenzofuran

Cat. No. B8597984
CAS RN: 194592-43-3
M. Wt: 286.4 g/mol
InChI Key: KXCJXXZNWBYCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-5-(2-thienyl)-7-tert-butyl-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C18H22OS and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-5-(2-thienyl)-7-tert-butyl-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-5-(2-thienyl)-7-tert-butyl-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

194592-43-3

Product Name

3,3-Dimethyl-5-(2-thienyl)-7-tert-butyl-2,3-dihydrobenzofuran

Molecular Formula

C18H22OS

Molecular Weight

286.4 g/mol

IUPAC Name

7-tert-butyl-3,3-dimethyl-5-thiophen-2-yl-2H-1-benzofuran

InChI

InChI=1S/C18H22OS/c1-17(2,3)13-9-12(15-7-6-8-20-15)10-14-16(13)19-11-18(14,4)5/h6-10H,11H2,1-5H3

InChI Key

KXCJXXZNWBYCRI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=C(C=C2C(C)(C)C)C3=CC=CS3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzo[b]furan (2.26 g, 8.0 mmol), 2-(tributylstannyl)thiophene (3.05 mL, 9.6 mmol), tetrakis(triphenylphosphine)palladium (0.92 g, 0.8 mmol), and 40 mL of toluene is heated under argon at reflux for 2 h. The reaction mixture is cooled to room temperature, diluted with ether, washed with 10% aqueous ammonium hydroxide solution and with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give 6.44 g of a dark oil. Purification by flash column chromatography on silica gel (0.5% ethyl acetate-hexane) yields about 0.98 g (43%) of the title compound initially as a colorless oil, which solidifies upon standing: mp 61°-63° C.
Name
5-bromo-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzo[b]furan
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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